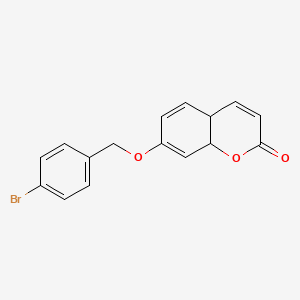
Mao-B-IN-25
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Mao-B-IN-25 is a selective inhibitor of the enzyme monoamine oxidase type B. Monoamine oxidase type B is an enzyme that catalyzes the oxidative deamination of monoamine neurotransmitters, including dopamine. Inhibition of monoamine oxidase type B is a therapeutic strategy for managing neurodegenerative diseases such as Parkinson’s disease, where dopamine levels are critically low .
准备方法
The synthesis of Mao-B-IN-25 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance selectivity and potency. The synthetic route typically involves the following steps:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced to the core structure to enhance the compound’s selectivity and potency. This may involve reactions such as halogenation, alkylation, and esterification.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
Mao-B-IN-25 undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.
Reduction: The compound can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
科学研究应用
Mao-B-IN-25 has several scientific research applications, including:
Neurodegenerative Disease Research: this compound is used in research focused on neurodegenerative diseases such as Parkinson’s disease. It helps in understanding the role of monoamine oxidase type B in the degradation of dopamine and other neurotransmitters.
Drug Development: The compound is used in the development of new therapeutic agents targeting monoamine oxidase type B. It serves as a lead compound for designing more potent and selective inhibitors.
Biochemical Studies: This compound is used in biochemical studies to investigate the enzyme kinetics and inhibition mechanisms of monoamine oxidase type B
作用机制
Mao-B-IN-25 exerts its effects by selectively inhibiting the enzyme monoamine oxidase type B. This inhibition prevents the breakdown of dopamine and other monoamine neurotransmitters, leading to increased levels of these neurotransmitters in the brain. The molecular targets of this compound include the active site of monoamine oxidase type B, where it binds and inhibits the enzyme’s activity. This inhibition is crucial for managing symptoms of neurodegenerative diseases such as Parkinson’s disease .
相似化合物的比较
Mao-B-IN-25 is compared with other monoamine oxidase type B inhibitors such as selegiline and rasagiline. While all these compounds inhibit monoamine oxidase type B, this compound is unique due to its higher selectivity and potency. Similar compounds include:
Selegiline: An irreversible inhibitor of monoamine oxidase type B used in the treatment of Parkinson’s disease.
Rasagiline: Another irreversible inhibitor of monoamine oxidase type B with neuroprotective properties.
Safinamide: A reversible inhibitor of monoamine oxidase type B with additional sodium channel blocking properties
This compound stands out due to its unique chemical structure and higher selectivity for monoamine oxidase type B, making it a valuable compound in neurodegenerative disease research and drug development.
属性
分子式 |
C16H13BrO3 |
|---|---|
分子量 |
333.18 g/mol |
IUPAC 名称 |
7-[(4-bromophenyl)methoxy]-4a,8a-dihydrochromen-2-one |
InChI |
InChI=1S/C16H13BrO3/c17-13-5-1-11(2-6-13)10-19-14-7-3-12-4-8-16(18)20-15(12)9-14/h1-9,12,15H,10H2 |
InChI 键 |
FFFRVJRRVSCFBC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC2C1C=CC(=O)O2)OCC3=CC=C(C=C3)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


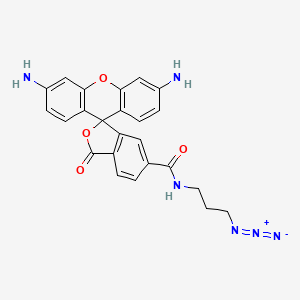

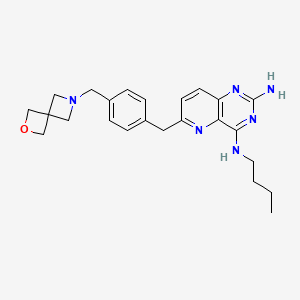
![2-[4-[2-[[4-[[(2R)-1-[(2R)-2-boronocyclopentyl]-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12385667.png)
![4-[[7-[4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]pyrazol-1-yl]-2-azaspiro[3.5]nonan-2-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B12385674.png)
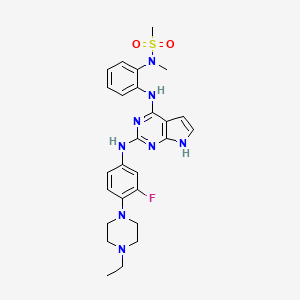
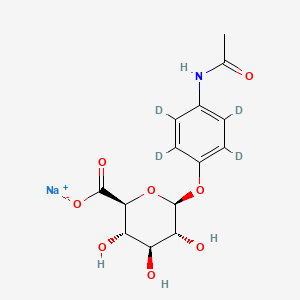
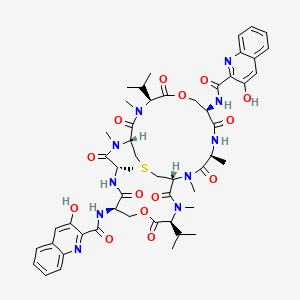

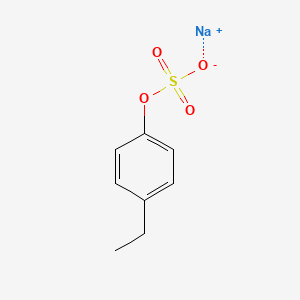
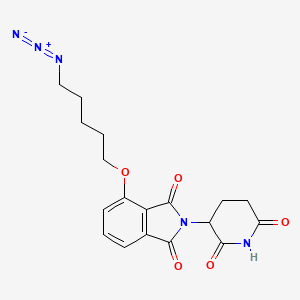

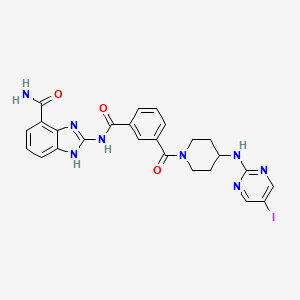
![4-[(4E)-4-hydrazinylidene-3,6,6-trimethyl-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide](/img/structure/B12385727.png)
